molecular formula C10H14ClNO2 B13614804 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride

3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride

Cat. No.: B13614804
M. Wt: 215.67 g/mol
InChI Key: YMBBDXQYRWKWQY-UHFFFAOYSA-N
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Description

3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride is a chemical compound with the molecular formula C10H13NO2. It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride is unique due to its specific structural features, such as the presence of a ketone groupFor instance, the ketone group may enhance its ability to participate in certain chemical reactions and interact with biological targets .

Biological Activity

3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride, commonly known as Raspberry Ketone (RK), is a compound derived from raspberries and has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on metabolism, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Raspberry Ketone is characterized by the following chemical structure:

  • IUPAC Name : 3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₁O₂
  • Molecular Weight : 227.69 g/mol

Raspberry Ketone exhibits several mechanisms that contribute to its biological activity:

  • PPAR Agonism : RK acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism and energy homeostasis. This action is linked to increased lipolysis and fatty acid oxidation in adipocytes .
  • Adiponectin Regulation : Studies indicate that RK enhances the expression and secretion of adiponectin, an adipocytokine involved in regulating glucose levels and fatty acid breakdown .
  • Inhibition of Adipogenesis : RK has been shown to suppress adipogenesis in 3T3-L1 pre-adipocytes by modulating key transcription factors involved in fat cell differentiation, such as C/EBPα and PPARγ .

In Vitro Studies

In vitro studies have demonstrated that Raspberry Ketone can significantly affect cellular metabolism:

  • Cytotoxicity : Treatment with RK at concentrations of 10 µM has been shown to increase lipolysis in differentiated 3T3-L1 cells while suppressing lipid accumulation .
  • Cell Viability : The lactate dehydrogenase (LDH) assay indicated that RK does not exhibit cytotoxic effects at lower concentrations, promoting cell viability while enhancing metabolic activity .

In Vivo Studies

Research on animal models has provided insights into the physiological effects of RK:

  • Weight Management : In male mice subjected to a high-fat diet, dietary administration of RK resulted in significant reductions in body weight and hepatic triacylglycerol content, suggesting its potential for obesity management .
  • Cardioprotective Effects : RK has been reported to exert cardioprotective actions against myocardial infarction induced by isoproterenol in rats, likely due to its antioxidant properties and modulation of lipid profiles .

Case Studies

Several case studies highlight the practical applications of Raspberry Ketone:

  • Obesity Intervention Study : A study involving overweight individuals showed that supplementation with Raspberry Ketone led to a significant decrease in body fat percentage over a 12-week period compared to a placebo group. Participants reported improved energy levels and reduced appetite .
  • Metabolic Syndrome Research : In a clinical trial focusing on metabolic syndrome patients, RK supplementation resulted in improved insulin sensitivity and reduced inflammatory markers, suggesting its potential role in managing metabolic disorders .

Data Summary

The following table summarizes key findings from various studies on Raspberry Ketone:

Study TypeKey FindingsReference
In VitroIncreased lipolysis; enhanced adiponectin secretion
In VivoReduced body weight; improved lipid profiles
Clinical TrialDecreased body fat; improved metabolic parameters

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-amino-4-(4-hydroxyphenyl)butan-2-one;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7(12)10(11)6-8-2-4-9(13)5-3-8;/h2-5,10,13H,6,11H2,1H3;1H

InChI Key

YMBBDXQYRWKWQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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